

SNT-207858 Free Base: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	SNT-207858 free base	
Cat. No.:	B15618130	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207858 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). It is characterized as a blood-brain barrier penetrating, orally active compound, making it a valuable tool for in vivo studies targeting the central nervous system. Its primary area of research involves metabolic diseases, endocrinology, and oncology, particularly in the context of cachexia. This document provides an overview of SNT-207858, including supplier information, key experimental protocols, and relevant signaling pathways.

Supplier and Purchasing Information

SNT-207858 free base can be sourced from various chemical suppliers catering to the research community. Below is a summary of purchasing information from several vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.



Supplier	Catalog Number	Purity	Quantity
MedChemExpress	HY-11030A	99.66%	10 mM * 1 mL
BOC Sciences	Not specified	Not specified	Inquiry required
LabSolutions	Not specified	Not specified	Inquiry required
TargetMol	Not specified	Not specified	Inquiry required
CP Lab Safety	Not specified	95%	1 mg

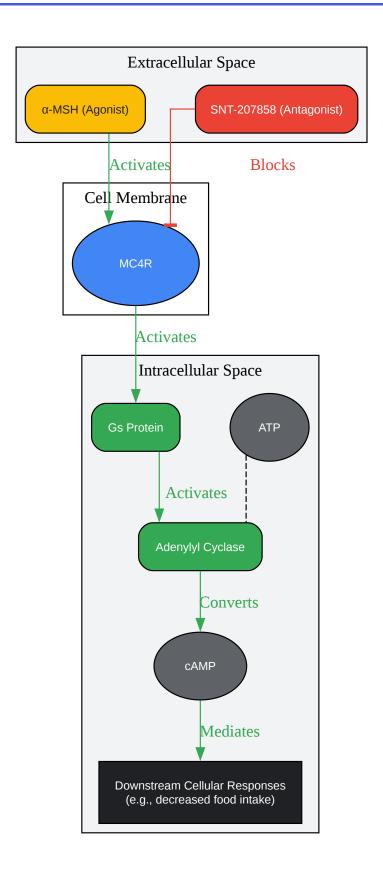
Physicochemical Properties

Property	Value
Molecular Formula	C32H43Cl2N5O3
Molecular Weight	616.62 g/mol
IC ₅₀ (Binding)	22 nM
IC ₅₀ (Function)	11 nM
Storage	Store at -80°C

Signaling Pathway

SNT-207858 acts as an antagonist at the melanocortin-4 receptor (MC4R), which is a G protein-coupled receptor (GPCR). The canonical signaling pathway for MC4R involves its activation by endogenous agonists such as α -melanocyte-stimulating hormone (α -MSH). This activation leads to the coupling of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As an antagonist, SNT-207858 blocks this signaling cascade, thereby inhibiting the downstream effects of MC4R activation.





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MC4R Signaling Pathway and the Antagonistic Action of SNT-207858.



Experimental Protocols In Vitro: MC4R Antagonist Functional Assay (cAMP Measurement)

This protocol outlines a general method for assessing the antagonist activity of SNT-207858 on the MC4R by measuring changes in intracellular cAMP levels.

- 1. Cell Culture and Plating:
- Culture HEK293 or CHO cells stably expressing the human MC4R in appropriate media.
- Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- 2. Antagonist Pre-incubation:
- On the day of the assay, replace the culture medium with a stimulation buffer (e.g., serumfree medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
- Prepare serial dilutions of SNT-207858 in the stimulation buffer.
- Add the SNT-207858 dilutions to the respective wells and pre-incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
- 3. Agonist Stimulation:
- Prepare a solution of a known MC4R agonist (e.g., α -MSH) at a fixed concentration (typically the EC80 concentration).
- Add the agonist solution to the wells already containing the antagonist and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
- 4. Cell Lysis and cAMP Measurement:
- Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., using a provided lysis buffer).



 The concentration of cAMP in the cell lysate is then determined using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.

5. Data Analysis:

- Generate a standard curve using known concentrations of cAMP.
- Convert the raw assay signal for each sample into a cAMP concentration using the standard curve.
- Plot the percentage of inhibition of the agonist response against the logarithm of the SNT-207858 concentration to determine the IC₅₀ value.



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Workflow for In Vitro MC4R Antagonist Functional Assay.

In Vivo: Cancer-Induced Cachexia Mouse Model

This protocol is based on studies investigating the effect of MC4R antagonists on cancer-induced cachexia.[1][2]

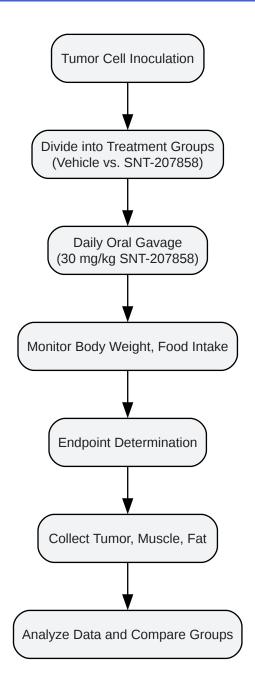
- 1. Animal Model and Tumor Inoculation:
- Use an appropriate mouse strain for your chosen tumor model (e.g., Athymic Nude-Foxn1nu mice).
- Prepare a suspension of tumor cells (e.g., Lewis Lung Carcinoma LLC) in a suitable medium like phosphate-buffered saline.
- Inoculate the mice with the tumor cells, typically via subcutaneous injection in the flank.



2. SNT-207858 Formulation and Administration:

- Prepare a formulation of SNT-207858 suitable for oral gavage. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, a solution of 10% DMSO in 90% corn oil can be used.
- Weigh the mice to determine the correct dosing volume. The maximum recommended dosing volume is 10 ml/kg.
- Administer SNT-207858 orally via gavage. A typical dosage used in studies is 30 mg/kg, administered once daily.[1][2]
- 3. Monitoring and Data Collection:
- Monitor the mice daily for signs of distress, and measure body weight regularly.
- Food and water intake can be measured by providing a known amount of food and water and measuring the remaining amount at regular intervals.
- At the end of the study, euthanize the mice and collect tissues for further analysis. This may include tumor tissue, muscle tissue (e.g., gastrocnemius, tibialis anterior), and adipose tissue.
- Measure tumor volume and weight.
- Analyze muscle and fat mass to assess the extent of cachexia.
- 4. Data Analysis:
- Compare the changes in body weight, food intake, tumor growth, and tissue mass between the vehicle-treated control group and the SNT-207858-treated group.
- Statistical analysis should be performed to determine the significance of any observed differences.





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Workflow for In Vivo Cancer-Induced Cachexia Study.

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References

- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
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